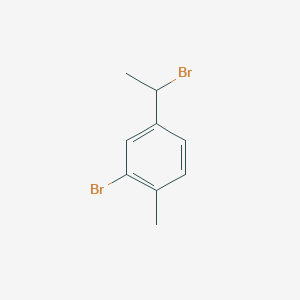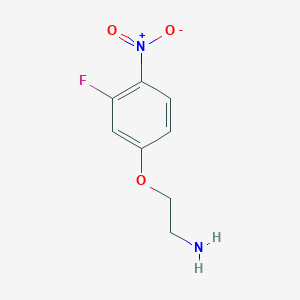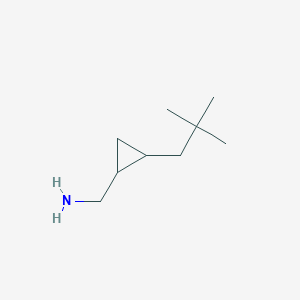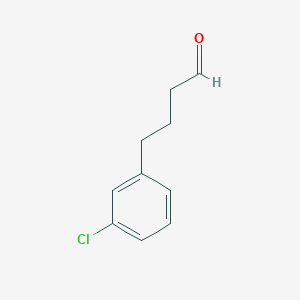
2-Bromo-4-(1-bromoethyl)-1-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-(1-bromoethyl)-1-methylbenzene is an organic compound belonging to the class of brominated aromatic hydrocarbons It is characterized by the presence of two bromine atoms attached to a benzene ring, with one bromine atom on the second carbon and the other on a side chain at the fourth carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(1-bromoethyl)-1-methylbenzene typically involves the bromination of 4-(1-bromoethyl)-1-methylbenzene. This can be achieved through the following steps:
Starting Material: 4-(1-bromoethyl)-1-methylbenzene.
Bromination: The bromination reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-(1-bromoethyl)-1-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of phenols, amines, or ethers.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids or aldehydes.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-(1-bromoethyl)-1-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It can be used in the development of new drugs and active pharmaceutical ingredients (APIs).
Material Science: The compound is used in the synthesis of polymers and advanced materials with specific properties.
Chemical Research: It is employed in studying reaction mechanisms and developing new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-(1-bromoethyl)-1-methylbenzene in chemical reactions involves the interaction of its bromine atoms with nucleophiles or bases. The bromine atoms act as leaving groups, facilitating substitution or elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-methylpropiophenone: Similar in structure but with a ketone group instead of a bromine atom on the side chain.
4-Bromo-1-methyl-2-(1-bromoethyl)benzene: Similar structure but with different positions of the bromine atoms.
2-Bromo-4-methylbenzyl bromide: Similar structure but with a benzyl bromide group instead of a bromoethyl group.
Uniqueness
2-Bromo-4-(1-bromoethyl)-1-methylbenzene is unique due to the presence of two bromine atoms, which allows for diverse reactivity and the potential to form a wide range of derivatives. Its specific substitution pattern also makes it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C9H10Br2 |
|---|---|
Molekulargewicht |
277.98 g/mol |
IUPAC-Name |
2-bromo-4-(1-bromoethyl)-1-methylbenzene |
InChI |
InChI=1S/C9H10Br2/c1-6-3-4-8(7(2)10)5-9(6)11/h3-5,7H,1-2H3 |
InChI-Schlüssel |
AQPXMAXXICECCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(C)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(4r,6r)-6-(Fluoromethyl)-1-azaspiro[3.3]heptane](/img/structure/B13527788.png)





